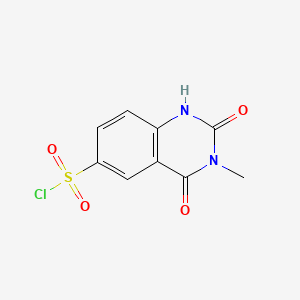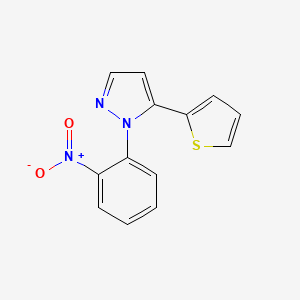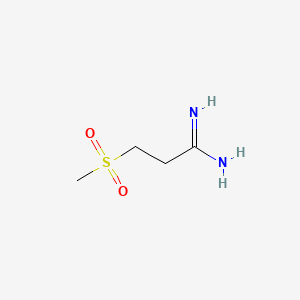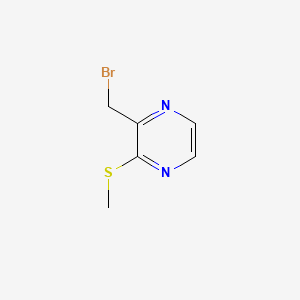
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (MDTQ6SC) is a synthetic compound of the quinazoline family, which has been widely studied in recent years due to its potential applications in various scientific and medical fields. MDTQ6SC has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Organic Synthesis and Aldehyde Derivatives
Aldehyde derivatives serve as essential starting points in organic synthesis. The formyl group in this compound makes it valuable for functionalization reactions. For instance, nucleic acids can be derivatized with formyl groups, enabling multiple application purposes. Despite the fundamental role of nucleic acid derivatives in biological processes, examples of nucleic acids bearing aldehyde groups are relatively scarce. This compound could be explored for such applications .
Supramolecular Chemistry and Molecular Recognition
Nucleic bases, including uracil derivatives, play a crucial role in supramolecular chemistry and molecular recognition. Their ability to interact through hydrogen bonds, as seen in DNA, makes them useful for various applications. The presence of the imide moiety in this compound suggests potential interactions with complementary functions, making it relevant for sensor development and molecular recognition studies .
Medicinal Chemistry and Drug Design
The unique structure of this compound, combining a formyl group and a hydroxyl group, could be exploited in medicinal chemistry. Researchers might investigate its potential as a scaffold for designing novel drugs or as a building block for bioactive molecules. The formyl group, in particular, could be modified to enhance drug-target interactions .
Materials Science and Functionalized Polymers
Functionalized polymers find applications in various fields. The formyl group in this compound could be incorporated into polymer chains, leading to materials with specific properties. Researchers might explore its use in creating functionalized polymers for drug delivery, coatings, or other specialized applications .
Catalysis and Transition Metal Complexes
Transition metal complexes often play a crucial role in catalysis. The formyl group could serve as a coordinating site for metal ions, potentially leading to catalytic applications. Investigating the reactivity of this compound with various metals could reveal interesting catalytic properties .
Photophysical Properties and Luminescent Materials
The presence of both formyl and hydroxyl groups suggests potential photophysical properties. Researchers could explore its luminescent behavior, especially if it exhibits fluorescence or phosphorescence. Such properties could be harnessed for developing luminescent materials or sensors .
Mécanisme D'action
Mode of Action
It is known that the compound interacts with n-nucleophiles, amines, and hydrazines . The exact nature of these interactions and the resulting changes are yet to be fully understood.
Biochemical Pathways
It is suggested that the compound might be involved in the synthesis of 4-thioxo derivatives . .
Propriétés
IUPAC Name |
3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c1-12-8(13)6-4-5(17(10,15)16)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOFEYWJPJCJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)








